molecular formula C12H16O2S B13523929 1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid

1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid

Cat. No.: B13523929
M. Wt: 224.32 g/mol
InChI Key: PBUMHILBJQABFG-UHFFFAOYSA-N
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Description

1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a thiophene ring

Chemical Reactions Analysis

1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

1-(2-(Thiophen-3-yl)ethyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring with a carboxylic acid group and a thiophene moiety. This structural arrangement contributes to its unique chemical properties and potential biological activities. The molecular formula is C13H14O2SC_{13}H_{14}O_2S, with a molecular weight of approximately 224.32 g/mol.

Chemical Structure

The compound features:

  • Cyclopentane Ring : A five-membered carbon ring.
  • Carboxylic Acid Group : A functional group (-COOH) that is crucial for its biological activity.
  • Thiophene Moiety : A five-membered ring containing sulfur, which enhances the compound's reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : This compound may play a role in anti-inflammatory processes, potentially useful in treating conditions like rheumatoid arthritis and Crohn's disease .
  • Cytotoxic Effects : Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Binding Affinity Studies

Studies have focused on the binding affinity of this compound to various biological targets. The interactions are essential for understanding its pharmacodynamics and pharmacokinetics. For example, structural analogs have been evaluated for their ability to inhibit specific kinases involved in cancer progression, such as Pim-1 and DYRK1A .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acidSimilar cyclopentane and thiophene structuresDifferent thiophene substitution position affects activity
2-(Thiophen-3-yl)propanoic acidContains a propanoic acid instead of cyclopentaneExhibits different solubility and reactivity profiles
Cyclopentanecarboxylic acidLacks the thiophene moietyServes as a simpler model for studying cyclopentane derivatives

This comparison highlights how variations in substituent positioning and structure can influence the chemical behavior and biological activity of these compounds.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, quinoxaline derivatives were tested against human CML cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity . These findings suggest that this compound may possess similar or enhanced activity against specific cancer types.

Animal Models

Research involving animal models has also been conducted to evaluate the therapeutic potential of thiophene-containing compounds. For example, studies on TNF-α inhibition demonstrated promising results in reducing inflammation in models of rheumatoid arthritis, suggesting that this compound could be beneficial in treating inflammatory diseases .

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(2-thiophen-3-ylethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H16O2S/c13-11(14)12(5-1-2-6-12)7-3-10-4-8-15-9-10/h4,8-9H,1-3,5-7H2,(H,13,14)

InChI Key

PBUMHILBJQABFG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCC2=CSC=C2)C(=O)O

Origin of Product

United States

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